Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate: A Technical Guide for Advanced Chemical Applications
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate: A Technical Guide for Advanced Chemical Applications
Introduction: Unveiling a Rigid Linker for Advanced Material and Molecular Design
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is a symmetrically substituted diarylacetylene that has garnered significant interest as a highly versatile and rigid building block in the fields of materials science and synthetic chemistry. Its defining feature is the linear, conjugated system composed of a central acetylene unit flanked by two para-substituted ethyl benzoate moieties. This structural rigidity and the presence of terminal ester functionalities make it an exemplary linker for the construction of ordered supramolecular structures, most notably Metal-Organic Frameworks (MOFs). This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, and a discussion of its current and potential applications for researchers in materials science and drug development.
Core Chemical and Physical Properties
The utility of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate in precision chemical synthesis stems from its well-defined molecular architecture and predictable physical characteristics.
Molecular and Physical Data
A summary of the key physical and chemical properties is presented in Table 1. The compound is typically supplied as an off-white to pale yellow crystalline solid with good thermal stability.
| Property | Value | Source(s) |
| CAS Number | 83536-13-4 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₄ | [1] |
| Molecular Weight | 322.35 g/mol | [1][2] |
| Appearance | Off-white powder/crystal | [3] |
| Melting Point | 147.0 - 151.0 °C | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and chlorinated solvents. | Inferred from synthesis protocols |
Spectroscopic Signature
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and symmetric. Key expected signals include:
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester groups.
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl ester groups.
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Two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide a map of the carbon skeleton. Expected key signals are:
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Signals for the methyl and methylene carbons of the ethyl esters.
-
Four distinct signals for the aromatic carbons due to the para-substitution pattern.
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A signal for the acetylenic carbons, which are characteristically deshielded.
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A signal for the carbonyl carbon of the ester group.
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands would include:
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A strong C=O stretching vibration for the ester carbonyl group.
-
C-O stretching vibrations associated with the ester linkage.
-
C≡C stretching vibration for the internal alkyne, which may be weak or absent due to the symmetry of the molecule.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Synthesis Protocol: A Sonogashira Homocoupling Approach
The synthesis of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is most efficiently achieved through a Sonogashira-type homocoupling reaction of an appropriate precursor, namely ethyl 4-ethynylbenzoate. This palladium- and copper-catalyzed reaction is a cornerstone of C-C bond formation involving sp-hybridized carbons.[4][5] The following protocol is a robust, self-validating procedure derived from established methodologies for similar substrates.[6]
Conceptual Workflow
The synthesis can be conceptualized as a two-step process, often performed sequentially. First, a terminal alkyne is generated, which then undergoes homocoupling. However, a more direct and common route involves the homocoupling of a commercially available or readily synthesized terminal alkyne precursor.
Caption: Synthesis workflow for Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-ethynylbenzoate (precursor)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Piperidine (or another suitable amine base like triethylamine)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.01 equivalents).
-
Rationale: The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) iodide acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which accelerates the reaction.[4]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidative Glaser-type homocoupling which can lead to undesired byproducts.[6]
-
Reagent Addition: Under a positive flow of the inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., piperidine).
-
Rationale: The amine base is required to neutralize the hydrogen halide that is formally eliminated during the coupling reaction. It also serves to reduce any oxidized palladium species back to the active Pd(0) state.[4]
-
-
Substrate Addition: Add ethyl 4-ethynylbenzoate (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., to 60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate.
Applications in Research and Development
The unique structural attributes of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate make it a valuable component in several areas of advanced chemical research.
Materials Science: A Premier Linker for Metal-Organic Frameworks (MOFs)
The most prominent application of this compound is as a linear, rigid organic linker in the synthesis of MOFs.[3] These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, possess high porosity and surface area, making them ideal for applications in gas storage, separation, and catalysis.
The rigid nature of the ethyne-dibenzoate backbone allows for the predictable formation of well-defined porous structures. A notable example is its use in the synthesis of GUF-1, a scandium-based MOF with an interpenetrated MIL-53 topology. This material has demonstrated excellent volumetric hydrogen storage and working capacity, highlighting the potential of MOFs derived from this linker in clean energy applications.[3]
Caption: Role of the title compound as a linker in MOF synthesis and applications.
Organic Synthesis and Medicinal Chemistry
While direct applications in drug development are less documented, the structural motifs within Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate are of significant interest to medicinal chemists.
-
Scaffold for Biologically Active Molecules: The arylalkyne unit is a privileged structure in medicinal chemistry, often found in compounds with anticancer and receptor-modulating activities.[7] The rigid nature of the alkyne linker allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets.[7]
-
Precursor for Heterocyclic Synthesis: The central alkyne functionality is a versatile handle for further chemical transformations. For instance, it can participate in cycloaddition reactions to form complex heterocyclic systems. One reported application involves the reaction of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate to synthesize isoquinoline derivatives, a class of compounds known for a wide range of biological activities, including potential antifungal properties.[3]
-
Linker in Bioconjugation and Drug Delivery: In principle, the dicarboxylate functionality (after hydrolysis of the ethyl esters) can be used to attach this rigid spacer to biomolecules or drug delivery vehicles. Its well-defined length and rigidity could be advantageous in applications where precise control over the distance between two conjugated entities is required.
Safety and Handling
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate should be handled in accordance with standard laboratory safety procedures. It is classified as a warning-level hazard, with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[8]
Conclusion
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is a key molecular component for the rational design and synthesis of advanced materials. Its rigid, linear structure has been effectively utilized in the creation of high-performance MOFs for gas storage. While its direct role in pharmaceuticals is still emerging, its inherent structural features and chemical reactivity present numerous opportunities for its use as a scaffold or linker in medicinal chemistry and organic synthesis. The synthetic protocol outlined in this guide provides a reliable pathway for its preparation, enabling further exploration of its potential in a wide array of scientific disciplines.
References
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Wikipedia. (2024). Sonogashira coupling. [Link]
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The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 22, 2026, from [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Catsyn. (n.d.). Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | CAS 83536-13-4. Retrieved January 22, 2026, from [Link]
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NIST. (n.d.). Diethylene glycol dibenzoate. Retrieved January 22, 2026, from [Link]
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